4-(2-Bromo-5-chlorophenethyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

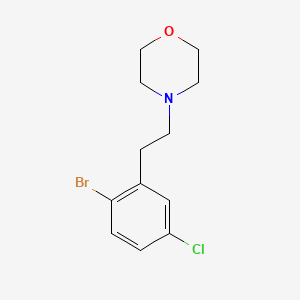

4-(2-Bromo-5-chlorophenethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenethyl group, which is further connected to a morpholine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-chlorophenethyl)morpholine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The bromo and chloro groups on the phenyl ring make it susceptible to further electrophilic substitutions, allowing for the introduction of additional functional groups. For instance, the compound can undergo:

-

Nitration : Using a mixture of nitric and sulfuric acids.

-

Alkylation : Through reactions with alkyl halides.

Nucleophilic Substitution Reactions

The nitrogen atom in the morpholine ring can act as a nucleophile, participating in various substitution reactions:

-

Alkylation : Reaction with alkyl halides can yield more complex morpholine derivatives.

Mechanochemical Reactions

Recent studies have shown that mechanochemical methods can enhance reaction yields and selectivity for compounds like morpholines. Techniques such as ball milling have been explored for their efficiency in promoting reactions without solvents .

Dehydrohalogenation

Under basic conditions, the compound may undergo dehydrohalogenation, leading to the formation of alkenes or other unsaturated derivatives.

-

Research Findings and Analysis

Recent research has focused on optimizing reaction conditions to improve yields and reduce byproducts in the synthesis of morpholines. Notably:

-

The use of pure solvents has been shown to increase yields significantly.

-

Mechanochemical techniques have demonstrated promise in facilitating reactions that would otherwise require harsh conditions .

The chemical reactions involving 4-(2-Bromo-5-chlorophenethyl)morpholine reveal its versatility as a building block in organic synthesis. Its ability to participate in various electrophilic and nucleophilic reactions makes it an attractive target for further research and application in pharmaceutical chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates:

4-(2-Bromo-5-chlorophenethyl)morpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Morpholines, including this derivative, are frequently found in drugs due to their ability to interact with biological targets effectively. For instance, morpholines have been linked to the development of treatments for conditions such as multiple sclerosis and cancer .

Mechanism of Action:

The compound's mechanism often involves interactions with specific enzymes or receptors. For example, morpholines can selectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. In particular, this compound has shown potential in selectively interacting with cytochrome P450 2A13, inhibiting the formation of carcinogenic metabolites .

Biological Studies

Antimicrobial Activity:

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies revealed promising activity against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . These findings suggest that structural modifications can enhance antimicrobial potency.

Anticancer Properties:

The anticancer potential of this compound has also been investigated. Derivatives have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values between 15 to 30 µM . The mechanism may involve apoptosis induction or cell cycle arrest in affected cells.

Material Science

Development of Novel Materials:

In material science, this compound is used in the synthesis of polymers and materials with specific electronic and optical properties. The unique chemical structure allows for the design of materials that can be tailored for specific applications, such as sensors or electronic devices .

Study 1: Antimicrobial Efficacy

- Objective: Evaluate the antimicrobial efficacy of derivatives based on this compound.

- Findings: Compounds d1, d2, and d3 exhibited significant antimicrobial activity against a range of bacterial species. MIC values indicated effective inhibition at concentrations between 10 to 50 µg/mL.

Study 2: Anticancer Screening

- Objective: Assess anticancer properties against MCF7 cells.

- Findings: Derivatives showed moderate cytotoxicity with IC50 values ranging from 15 to 30 µM. Molecular docking studies suggested effective binding to target proteins involved in cancer progression .

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-5-chlorophenethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-Bromo-5-chlorophenoxy)ethyl)morpholine

- 4-(2-Bromo-5-chlorophenyl)morpholine

- 4-(2-Bromo-5-chlorobenzyl)morpholine

Uniqueness

4-(2-Bromo-5-chlorophenethyl)morpholine is unique due to the specific positioning of the bromine and chlorine atoms on the phenethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(2-Bromo-5-chlorophenethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine and chlorine substituent on the phenethyl group, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A morpholine ring , which is known for its ability to interact with various biological targets.

- A brominated phenethyl group that enhances the compound's reactivity and binding affinity to biological receptors.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogens (bromine and chlorine) can facilitate stronger interactions through halogen bonding, enhancing the compound's efficacy in modulating target activities.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, including carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems .

- Receptor Modulation: It may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against several targets:

| Target | Activity | Reference |

|---|---|---|

| Carbonic Anhydrase II | Inhibition with IC50 values in low micromolar range | |

| Dopamine D4 Receptor | Moderate binding affinity | |

| GABA Receptors | Potential agonist activity observed |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenethyl and morpholine components can lead to variations in biological activity. For instance, substituting different halogens or alkyl groups can enhance or reduce binding affinity and selectivity for specific targets.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Inhibition of Carbonic Anhydrase: A study highlighted the compound's ability to inhibit carbonic anhydrase II effectively, suggesting its potential use in treating conditions like glaucoma and obesity .

- Neuropharmacological Effects: Research indicated that derivatives of this morpholine could influence dopaminergic pathways, making them candidates for further investigation in neurodegenerative diseases .

- Antimicrobial Activity: Compounds similar to this compound have been evaluated for their antimicrobial properties, showcasing effective inhibition against bacterial strains .

Eigenschaften

IUPAC Name |

4-[2-(2-bromo-5-chlorophenyl)ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-12-2-1-11(14)9-10(12)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUBFPLDSXLEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=C(C=CC(=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.